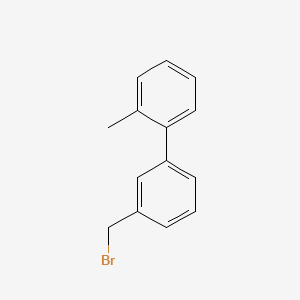
3'-(Bromomethyl)-2-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(Bromomethyl)-2-methyl-1,1’-biphenyl is an organic compound characterized by a biphenyl structure with a bromomethyl group at the 3’ position and a methyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-(Bromomethyl)-2-methyl-1,1’-biphenyl typically involves a multi-step process:
Friedel-Crafts Alkylation: The initial step involves the alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the methyl group at the 2 position.
Industrial Production Methods: Industrial production of 3’-(Bromomethyl)-2-methyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Substitution Reactions: 3’-(Bromomethyl)-2-methyl-1,1’-biphenyl can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation and Reduction: The compound can also participate in oxidation reactions to form corresponding alcohols or carboxylic acids, and reduction reactions to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and thiols for thiolation.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method.
Major Products:
Hydroxylation: Formation of 3’-(Hydroxymethyl)-2-methyl-1,1’-biphenyl.
Amination: Formation of 3’-(Aminomethyl)-2-methyl-1,1’-biphenyl.
Thiolation: Formation of 3’-(Thiophenylmethyl)-2-methyl-1,1’-biphenyl.
Scientific Research Applications
3’-(Bromomethyl)-2-methyl-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-(Bromomethyl)-2-methyl-1,1’-biphenyl involves its reactivity towards nucleophiles due to the presence of the bromomethyl group. The bromine atom, being a good leaving group, facilitates various substitution reactions. The compound’s effects are primarily exerted through its interactions with molecular targets such as enzymes and receptors, depending on the specific application.
Comparison with Similar Compounds
Benzyl Bromide: Similar in structure but lacks the biphenyl framework.
2-Bromomethyl-1,1’-biphenyl: Similar but with the bromomethyl group at the 2 position instead of the 3’ position.
3-Bromo-2-methylbiphenyl: Similar but with a bromine atom instead of a bromomethyl group.
Uniqueness: 3’-(Bromomethyl)-2-methyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs .
Properties
Molecular Formula |
C14H13Br |
|---|---|
Molecular Weight |
261.16 g/mol |
IUPAC Name |
1-(bromomethyl)-3-(2-methylphenyl)benzene |
InChI |
InChI=1S/C14H13Br/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-9H,10H2,1H3 |
InChI Key |
NVEMAPHMJWDHOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




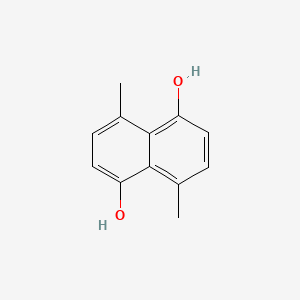
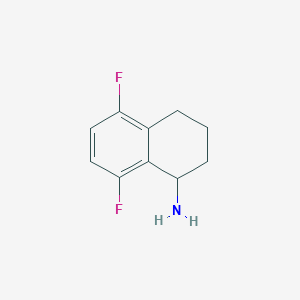


![5,6-Dihydro-4h-pyrrolo[3,4-d]oxazole](/img/structure/B13026979.png)
![N-(Benzo[b]thiophen-2-yl)acetamide](/img/structure/B13026981.png)
![9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undecane-3,9-dicarboxylate](/img/structure/B13026984.png)
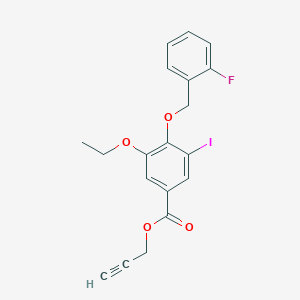
![(NE)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13026991.png)
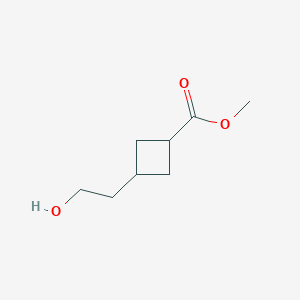
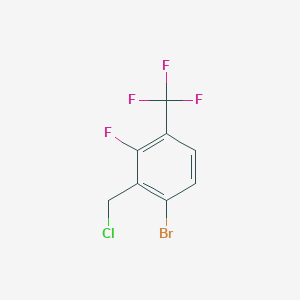
![3-(Aminomethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B13026998.png)
